(2,2'-Bipyridine)dichloropalladium(II)

Catalog No.
S1508360
CAS No.
14871-92-2
M.F
C10H8Cl2N2Pd
M. Wt
333.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,2'-Bipyridine)dichloropalladium(II)

CAS Number

14871-92-2

Product Name

(2,2'-Bipyridine)dichloropalladium(II)

IUPAC Name

dichloropalladium;2-pyridin-2-ylpyridine

Molecular Formula

C10H8Cl2N2Pd

Molecular Weight

333.5 g/mol

InChI

InChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2

InChI Key

MUNARLQNCCGPQU-UHFFFAOYSA-L

SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pd]Cl

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Pd+2]

Cross-Coupling Reactions

(2,2'-Bipyridine)dichloropalladium(II) finds extensive use in various cross-coupling reactions, forming new carbon-carbon bonds between different organic molecules. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Some prominent cross-coupling reactions facilitated by this catalyst include:

  • Suzuki-Miyaura coupling: This reaction involves coupling an organoboron compound with an organic halide or pseudo-halide.
  • Heck reaction: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide.
  • Sonogashira coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.
  • Stille coupling: This reaction forms a carbon-carbon bond between an organotin reagent and an organic halide.
  • Negishi coupling: This reaction couples an organozinc compound with an organic halide.
  • Hiyama coupling: This reaction couples an organosilane with an organic halide.

The versatility of (2,2'-bipyridine)dichloropalladium(II) lies in its ability to be fine-tuned for specific reactions through modifications to the reaction conditions and the introduction of additional ligands.

Other Applications

Beyond cross-coupling reactions, (2,2'-bipyridine)dichloropalladium(II) finds applications in various other areas of scientific research:

  • Hydrogenation: This catalyst can be used for the selective hydrogenation of alkenes and alkynes.
  • C-H activation: This involves activating C-H bonds in organic molecules, enabling further functionalization.
  • Sensor development: The unique properties of this complex make it suitable for developing sensors for various analytes.

(2,2'-Bipyridine)dichloropalladium(II) is an organometallic compound with the molecular formula C₁₀H₈Cl₂N₂Pd and a molecular weight of 333.5 g/mol. This compound consists of a palladium center coordinated to two chloride ions and a bidentate ligand, 2,2'-bipyridine, which enhances its stability and reactivity in various chemical processes. The structure features a palladium atom at the center surrounded by two chloride atoms and two nitrogen atoms from the bipyridine ligand, forming a square planar geometry typical of many palladium(II) complexes .

(2,2'-Bipyridine)dichloropalladium(II) is primarily known for its role as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki and Stille reactions. In these reactions, it facilitates the formation of carbon-carbon bonds by coupling aryl halides with organoboron or organotin compounds. The palladium complex activates the halide bond, allowing for nucleophilic attack by the organometallic reagent .

Additionally, this compound can participate in other transformations, including:

  • Hydrocarbon functionalization: It can catalyze the oxidative addition of C-H bonds.
  • C-N coupling reactions: It is also effective in coupling amines and aryl halides to form aryl amines.

The synthesis of (2,2'-Bipyridine)dichloropalladium(II) typically involves the reaction of palladium(II) chloride with 2,2'-bipyridine in a suitable solvent such as ethanol or acetonitrile. The general procedure can be outlined as follows:

  • Dissolve Palladium(II) Chloride: Dissolve an appropriate amount of palladium(II) chloride in the solvent.
  • Add 2,2'-Bipyridine: Introduce 2,2'-bipyridine to the solution.
  • Stir the Mixture: Stir at an elevated temperature to facilitate complex formation.
  • Isolate the Product: After completion of the reaction, isolate the resulting complex through filtration or precipitation methods.

This method yields (2,2'-Bipyridine)dichloropalladium(II) in good purity for subsequent applications .

(2,2'-Bipyridine)dichloropalladium(II) finds extensive use in:

  • Catalysis: It is widely employed as a catalyst in organic synthesis for various coupling reactions.
  • Pharmaceutical Industry: Its ability to facilitate complex organic transformations makes it valuable for synthesizing pharmaceuticals and agrochemicals .
  • Material Science: It is also explored for applications in developing new materials with specific electronic properties.

Interaction studies involving (2,2'-Bipyridine)dichloropalladium(II) often focus on its reactivity with different substrates and ligands. These studies help elucidate its catalytic mechanisms and efficiency in promoting specific chemical transformations. Research has shown that variations in ligands can significantly influence the reactivity and selectivity of palladium catalysts .

Several compounds exhibit similar structural and functional characteristics to (2,2'-Bipyridine)dichloropalladium(II). Below are some notable examples:

Compound NameFormulaUnique Features
(1,10-Phenanthroline)dichloropalladium(II)C12H8Cl2N2PdUtilizes phenanthroline as a ligand; often used in electrochemical applications.
(3,3'-Dimethyl-2,2'-bipyridine)dichloropalladium(II)C12H12Cl2N2PdContains methyl groups that can affect solubility and reactivity.
(4,4'-Dimethyl-2,2'-bipyridine)dichloropalladium(II)C12H12Cl2N2PdSimilar structure but with different steric properties impacting catalytic activity.

These compounds share a palladium center coordinated to various ligands but differ in their electronic properties and steric hindrance, which can influence their catalytic behavior and suitability for specific reactions .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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